REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[C:8]([CH3:17])[CH:9]=[C:10]([N+:14]([O-])=O)[C:11]=2[CH3:13])[N:6]=[CH:5][CH:4]=1)#[N:2].C(O)C.[OH-].[Na+]>O>[NH2:14][C:10]1[C:11]([CH3:13])=[C:12]2[C:7](=[C:8]([CH3:17])[CH:9]=1)[N:6]=[CH:5][CH:4]=[C:3]2[C:1]#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
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Name
|
stannous chloride dihydrate
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with methylene chloride (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(sodium sulfate) and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C2C(=CC=NC2=C(C1)C)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |